1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
CAS No.: 11075-15-3
Cat. No.: VC21340157
Molecular Formula: C22H26O10
Molecular Weight: 450.4 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one - 11075-15-3](/images/no_structure.jpg)
CAS No. | 11075-15-3 |
---|---|
Molecular Formula | C22H26O10 |
Molecular Weight | 450.4 g/mol |
IUPAC Name | 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19-,20+,21-,22-/m1/s1 |
Standard InChI Key | PQCIBORQLVRFMR-OCVXTVMPSA-N |
Isomeric SMILES | COC1=CC(=C(C(=C1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |
SMILES | COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |
Canonical SMILES | COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |
Physical and Chemical Properties
The physical and chemical properties of 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one play a crucial role in determining its biological behavior and potential pharmaceutical applications. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
CAS Number | 11075-15-3 | |
Molecular Formula | C22H26O10 | |
Molecular Weight | 450.4 g/mol | |
IUPAC Name | 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |
InChI | InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
SMILES | COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |
The compound contains multiple hydroxyl groups in both the aglycone and sugar moieties, which confer hydrophilic properties and potential for hydrogen bonding interactions with biological macromolecules such as enzymes and receptors. Meanwhile, the methoxy group adds a degree of lipophilicity, potentially affecting its membrane permeability and absorption characteristics. The presence of a glucoside moiety generally enhances water solubility while reducing passive membrane permeability, which can significantly influence the compound's pharmacokinetic profile.
Unlike its unsaturated counterpart neosakuranin, this dihydrochalcone lacks the characteristic UV absorption maxima at 340 nm typically seen in chalcones due to the absence of the α,β-unsaturated system . This structural difference also affects its chemical reactivity, making it less susceptible to Michael addition reactions while retaining the potential for oxidation at the phenolic hydroxyl groups.
Future Research Directions
Further research on 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is essential to fully elucidate its properties and therapeutic potential. Several key areas warrant investigation:
Comprehensive Bioactivity Profiling
Systematic evaluation of the compound's biological activities through in vitro and in vivo studies:
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Enzyme inhibition assays for targets like α-glucosidase, cyclooxygenases, and key metabolic enzymes
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Antimicrobial susceptibility testing against a wide range of pathogens
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Anti-inflammatory assays in various models
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Antioxidant capacity measurements using multiple assay systems
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Cytotoxicity screening against normal and cancer cell lines
Such comprehensive profiling would establish the compound's bioactivity spectrum and identify the most promising therapeutic applications.
Molecular Mechanism Studies
Investigations to elucidate the molecular mechanisms underlying the compound's biological effects:
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Enzyme kinetics studies to determine inhibition patterns (competitive, non-competitive, or mixed)
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Receptor binding assays to identify potential molecular targets
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Molecular docking and simulation studies to predict binding modes
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Transcriptomic and proteomic analyses to assess effects on gene expression and protein function
Understanding these mechanisms would facilitate rational drug design and optimization efforts.
Pharmacokinetic and Bioavailability Studies
Evaluation of the compound's absorption, distribution, metabolism, excretion (ADME) properties:
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Intestinal absorption studies using Caco-2 cell monolayers or animal models
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Plasma protein binding assays
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Metabolic stability studies with liver microsomes
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Identification of metabolites and their potential activities
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Tissue distribution and elimination studies
These investigations would address critical questions about the compound's bioavailability and pharmacokinetic behavior, essential for drug development.
Synthetic Optimization
Development of synthetic routes and structural modifications to enhance activity and drug-like properties:
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Total synthesis of the natural compound and analogs
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Structure-activity relationship studies with systematic modifications
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Prodrug approaches to improve bioavailability
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Formulation studies to enhance solubility and stability
This research could lead to optimized derivatives with improved efficacy, bioavailability, and safety profiles.
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